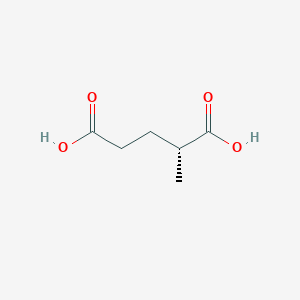
(R)-(-)-2-Methylglutaric Acid
Cat. No. B073399
Key on ui cas rn:
1115-81-7
M. Wt: 146.14 g/mol
InChI Key: AQYCMVICBNBXNA-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05858736
Procedure details


Into a 100 mL graduated cylinder was placed 54.4 mL of an aqueous reaction mixture containing 1.84M 4-cyanopentanoic acid ammonium salt (0.1 mole 4-cyanopentanoic acid ammonium salt, produced by the enzymatic hydrolysis of 2-methylglutaronitrile; Example 9, filtered product mixture from reaction #5), then 25.8 ml of 40 wt. % methylamine (9.31 g methylamine, 0.3 mole) was added and the final volume adjusted to 100 mL with distilled water. The final concentrations of 4-cyanopentanoic acid ammonium salt and methylamine were 1.0M and 3.0M, respectively. To the resulting solution was added 0.636 g (5 wt. %/wt. of 4-cyanopentanoic acid) of 5% Pd on carbon powder, and the resulting mixture charged to a 300-mL 314 SS Autoclave Engineers EZE-Seal stirred autoclave equipped with a Dispersimax® turbine-type impeller. After flushing the reactor with nitrogen, the contents of the reactor were stirred at 1000 rpm and heated at 160° C. under 500 psig of hydrogen gas for 4 h. Samples (ca. 1.5 mL) were removed via a sampling tube over the course of the reaction for analysis. After cooling to room temperature, analysis of the final reaction mixture by gas chromatography indicated a 72.8% yield of 1,5-dimethyl-2-piperidone, 3.5% 5-methyl-2-piperidone, 19.9% 2-methylglutaric acid, and no 4-cyanopentanoic acid ammonium salt remaining.

Name
4-cyanopentanoic acid ammonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


[Compound]
Name
314
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four





Yield
72.8%
Identifiers


|
REACTION_CXSMILES
|
CN.[NH4+].[C:4]([CH:6]([CH3:12])[CH2:7][CH2:8][C:9]([O-])=[O:10])#[N:5].[CH3:13]C1CNC(=O)CC1.CC(CCC(O)=O)C(O)=O>[Pd].O>[CH3:13][N:5]1[CH2:4][CH:6]([CH3:12])[CH2:7][CH2:8][C:9]1=[O:10] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9.31 g
|
|
Type
|
reactant
|
|
Smiles
|
CN
|
Step Two
|
Name
|
4-cyanopentanoic acid ammonium salt
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].C(#N)C(CCC(=O)[O-])C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN
|
Step Four
[Compound]
|
Name
|
314
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1CCC(NC1)=O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(=O)O)CCC(=O)O
|
Step Seven
|
Name
|
|
|
Quantity
|
0.636 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
160 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred autoclave
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Example 9, filtered product mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a Dispersimax® turbine-type impeller
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After flushing the reactor with nitrogen
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the contents of the reactor were stirred at 1000 rpm
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Samples (ca. 1.5 mL) were removed via a sampling tube over the course of the reaction for analysis
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
analysis of the final reaction mixture by gas chromatography
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1C(CCC(C1)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 72.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
